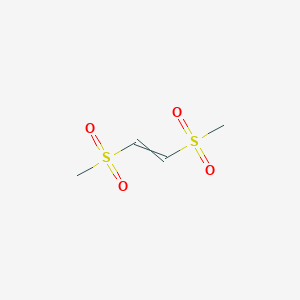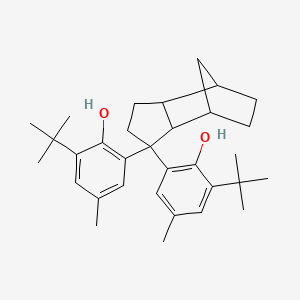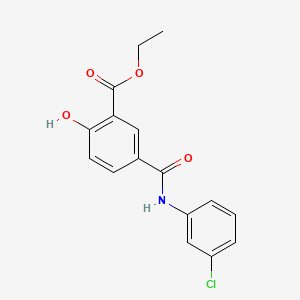
Ethanone, 2,2'-(2,6-pyridinediyl)bis[1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 2,2’-(2,6-pyridinediyl)bis[1-phenyl-] is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridine ring substituted with phenyl groups and ethanone moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2,2’-(2,6-pyridinediyl)bis[1-phenyl-] typically involves the reaction of 2,6-diacetylpyridine with phenylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed in an inert atmosphere, such as nitrogen or argon, to ensure the complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of Ethanone, 2,2’-(2,6-pyridinediyl)bis[1-phenyl-] may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethanone, 2,2’-(2,6-pyridinediyl)bis[1-phenyl-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone groups to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Ethanone, 2,2’-(2,6-pyridinediyl)bis[1-phenyl-] has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
作用機序
The mechanism of action of Ethanone, 2,2’-(2,6-pyridinediyl)bis[1-phenyl-] involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine ring. This coordination can influence the reactivity and stability of the metal complexes formed. The compound’s molecular targets and pathways are primarily related to its role as a ligand in coordination chemistry.
類似化合物との比較
Similar Compounds
2,6-Diacetylpyridine: A precursor in the synthesis of Ethanone, 2,2’-(2,6-pyridinediyl)bis[1-phenyl-].
2,2’-Bipyridine: Another ligand used in coordination chemistry with similar structural features.
Phenylpyridine: A compound with a pyridine ring substituted with a phenyl group.
Uniqueness
Ethanone, 2,2’-(2,6-pyridinediyl)bis[1-phenyl-] is unique due to its specific substitution pattern and the presence of ethanone groups, which provide distinct reactivity and coordination properties compared to other similar compounds.
特性
CAS番号 |
51425-17-3 |
|---|---|
分子式 |
C21H17NO2 |
分子量 |
315.4 g/mol |
IUPAC名 |
2-(6-phenacylpyridin-2-yl)-1-phenylethanone |
InChI |
InChI=1S/C21H17NO2/c23-20(16-8-3-1-4-9-16)14-18-12-7-13-19(22-18)15-21(24)17-10-5-2-6-11-17/h1-13H,14-15H2 |
InChIキー |
DUVHFBAETAJEBH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)CC2=NC(=CC=C2)CC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


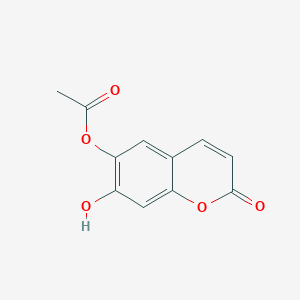
![2-Chloro-3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14665637.png)
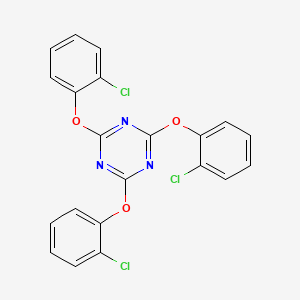
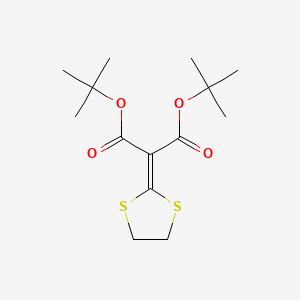

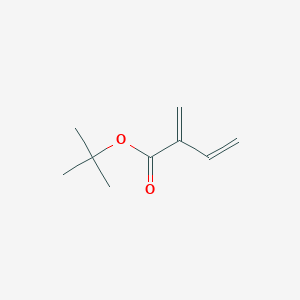
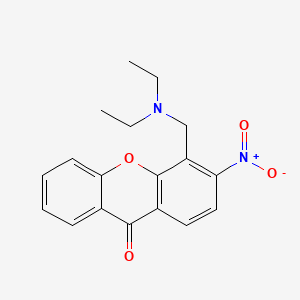
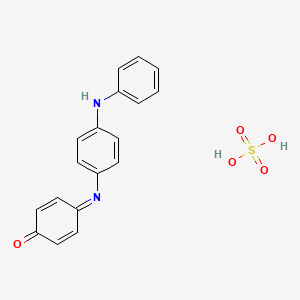

![11-Oxadispiro[4.0.4.1]undecan-1-one](/img/structure/B14665690.png)
